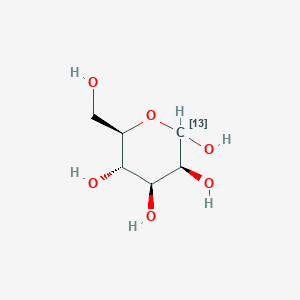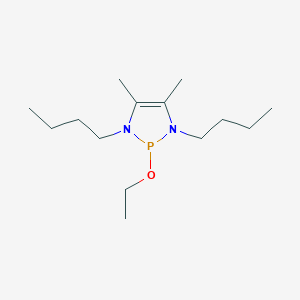
1,3,2-Diazaphosphol-4-ene, 2-ethoxy-1,3-dibutyl-4,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Diazaphosphol-4-ene, 2-ethoxy-1,3-dibutyl-4,5-dimethyl- is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as DPPE and has been extensively studied for its applications in various scientific fields, including organic chemistry, biochemistry, and medicinal chemistry. In
Mecanismo De Acción
The mechanism of action of DPPE is not fully understood. However, it is believed that DPPE interacts with cell membranes, leading to changes in membrane fluidity and permeability. DPPE has also been shown to interact with various proteins and enzymes, leading to changes in their activity.
Efectos Bioquímicos Y Fisiológicos
DPPE has been shown to have various biochemical and physiological effects. In vitro studies have shown that DPPE can induce apoptosis in cancer cells, leading to cell death. DPPE has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DPPE is its high affinity for cell membranes, making it a potential candidate for drug delivery. DPPE is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of DPPE is its potential toxicity, which must be taken into consideration when using DPPE in lab experiments.
Direcciones Futuras
There are many potential future directions for the study of DPPE. One area of interest is the development of DPPE-based drug delivery systems for the treatment of various diseases, including cancer and inflammatory diseases. Another area of interest is the development of new synthetic methods for DPPE and its derivatives. Additionally, the mechanism of action of DPPE and its interactions with cell membranes and proteins require further investigation.
Métodos De Síntesis
DPPE can be synthesized through a series of chemical reactions. One of the most common methods for synthesizing DPPE is through the reaction of 2-bromo-1,3-dimethylimidazolinium bromide and sodium phosphide. This reaction results in the formation of DPPE, which can be further purified through various methods, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
DPPE has been extensively studied for its potential applications in various scientific fields. In organic chemistry, DPPE has been used as a ligand for various metal catalysts, including palladium and copper. DPPE has also been used as a precursor for the synthesis of various organic compounds, including heterocycles and chiral compounds.
In biochemistry and medicinal chemistry, DPPE has been studied for its potential applications as a drug delivery agent. DPPE has been shown to have high affinity for cell membranes, making it a potential candidate for drug delivery. DPPE has also been shown to have anticancer properties, making it a potential candidate for cancer treatment.
Propiedades
Número CAS |
141968-97-0 |
|---|---|
Nombre del producto |
1,3,2-Diazaphosphol-4-ene, 2-ethoxy-1,3-dibutyl-4,5-dimethyl- |
Fórmula molecular |
C14H29N2OP |
Peso molecular |
272.37 g/mol |
Nombre IUPAC |
1,3-dibutyl-2-ethoxy-4,5-dimethyl-1,3,2-diazaphosphole |
InChI |
InChI=1S/C14H29N2OP/c1-6-9-11-15-13(4)14(5)16(12-10-7-2)18(15)17-8-3/h6-12H2,1-5H3 |
Clave InChI |
HDRGJOIDQKNWSQ-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(N(P1OCC)CCCC)C)C |
SMILES canónico |
CCCCN1C(=C(N(P1OCC)CCCC)C)C |
Otros números CAS |
141968-97-0 |
Sinónimos |
1,3,2-Diazaphosphol-4-ene, 2-ethoxy-1,3-dibutyl-4,5-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



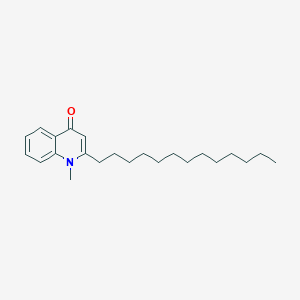
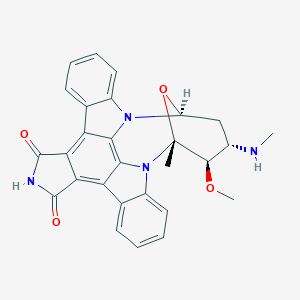
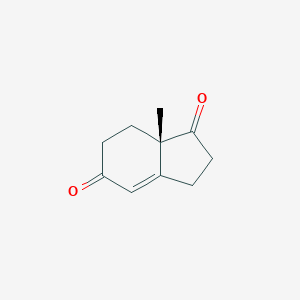
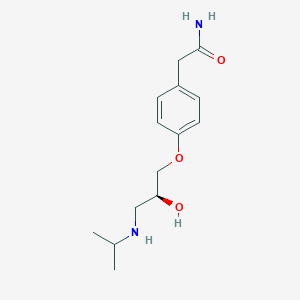
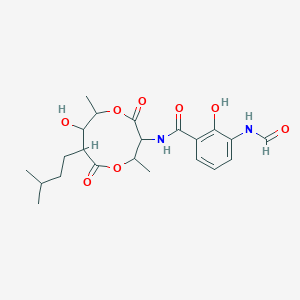
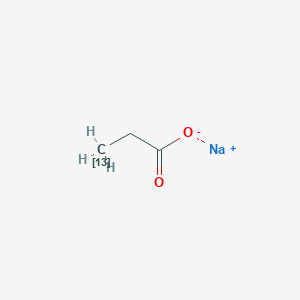
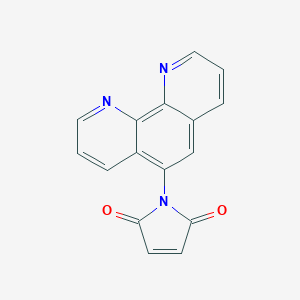
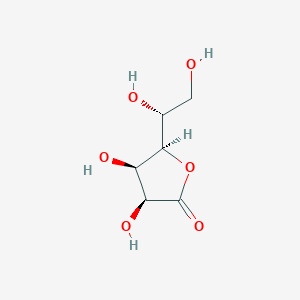
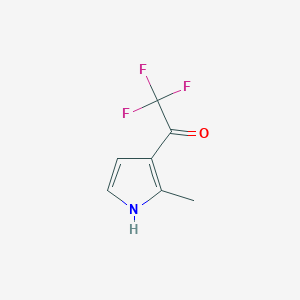
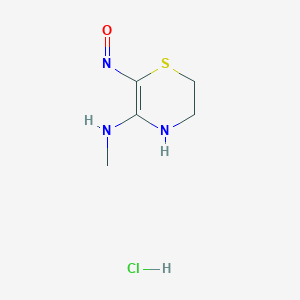
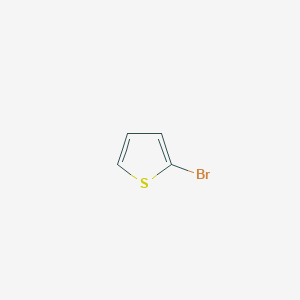
![N-[1-(Aminomethyl)cyclohexyl]aniline](/img/structure/B119247.png)

